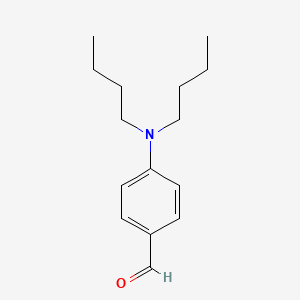

4-(Dibutylamino)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dibutylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWPLOWYHIDMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345542 | |

| Record name | 4-(Dibutylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90134-10-4 | |

| Record name | 4-(Dibutylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dibutylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dibutylamino)benzaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 4-(Dibutylamino)benzaldehyde for Advanced Research Applications

Authored by: A Senior Application Scientist

Introduction

4-(Dibutylamino)benzaldehyde is a versatile aromatic aldehyde that serves as a critical building block and functional probe in numerous scientific disciplines. Characterized by a benzaldehyde core substituted with a tertiary dibutylamino group at the para position, its unique electronic structure imparts valuable properties, including significant reactivity and environmental sensitivity. The electron-donating nature of the dibutylamino group enhances the nucleophilicity of the aromatic ring and gives rise to pronounced solvatochromic effects, making it an invaluable tool for researchers in materials science, drug development, and cellular biology.

This guide provides an in-depth exploration of 4-(Dibutylamino)benzaldehyde, moving beyond basic specifications to offer field-proven insights into its synthesis, mechanisms of action, and advanced applications. It is designed for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this compound in their work.

Core Physicochemical & Structural Data

A comprehensive understanding of a compound's physical and chemical properties is foundational to its successful application. The dibutyl groups contribute to its solubility in organic solvents and its lipophilic character, which is particularly relevant for applications involving biological membranes or polymer matrices.

| Property | Value | Source(s) |

| CAS Number | 90134-10-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₃NO | [1][2][5][6] |

| Molecular Weight | 233.35 g/mol | [1][2][3][4][5][6] |

| Appearance | Yellow sticky oil to semi-solid | [1][2] |

| Density | 0.978 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 198-200 °C at 3 mmHg | [1][2][3] |

| Refractive Index | n20/D 1.587 | [1][2][3] |

| Purity | ≥95% (NMR) | [1][2] |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 4-(Dibutylamino)benzaldehyde is the Vilsmeier-Haack reaction . This reaction facilitates the formylation (addition of a formyl group, -CHO) of electron-rich aromatic rings. The expertise in executing this protocol lies in the careful control of temperature and stoichiometry to generate the active electrophile, the Vilsmeier reagent, and to ensure high regioselectivity.

Mechanistic Rationale

The reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent , from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[7][8] This reagent is a potent, yet stable, electrophile. The electron-donating dibutylamino group of the N,N-dibutylaniline substrate activates the para position of the aromatic ring, directing the electrophilic aromatic substitution to this site. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde.

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is adapted from a validated procedure for a similar compound and is presented as a self-validating system.[9] Each step includes causal explanations for procedural choices.

Materials:

-

N,N-Dibutylaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation (Critical Step): In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, add anhydrous DMF (3 molar equivalents). Cool the flask in an ice-salt bath to 0 °C.

-

Rationale: Anhydrous conditions are crucial to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent. Low temperature controls the exothermic reaction between DMF and POCl₃.

-

-

Vilsmeier Reagent Formation: Add POCl₃ (1.1 molar equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.

-

Rationale: Slow, dropwise addition prevents a dangerous temperature spike. The stirring period ensures the complete formation of the active electrophile.

-

-

Substrate Addition: Add N,N-dibutylaniline (1 molar equivalent) dropwise to the reaction mixture, again maintaining the temperature below 20 °C. After addition, remove the ice bath and allow the mixture to warm to room temperature, then heat on a water bath at 60-70 °C for 2-3 hours.

-

Rationale: The reaction progress can be monitored by TLC. Heating drives the electrophilic substitution to completion.

-

-

Hydrolysis and Neutralization: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large volume of crushed ice in a separate beaker with vigorous stirring.

-

Rationale: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive reagents. The large volume of ice dissipates the heat generated during quenching.

-

-

Product Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7. The product will often precipitate as a yellow oil or solid.

-

Rationale: Sodium acetate is a weak base, providing controlled neutralization. Bringing the pH to neutral ensures the product is in its non-protonated form, minimizing its solubility in the aqueous phase.

-

-

Extraction and Purification: Extract the product with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash removes residual water, and MgSO₄ removes the final traces of moisture.

-

-

Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Core Applications in Research & Development

The utility of 4-(Dibutylamino)benzaldehyde stems from its dual nature: it is both a versatile synthetic intermediate and a functional molecule in its own right, particularly as a precursor to environmentally sensitive fluorescent probes.

Precursor for Solvatochromic Fluorescent Probes

The significant intramolecular charge transfer (ICT) character, arising from the electron-donating amino group and the electron-withdrawing aldehyde, makes this molecule and its derivatives highly sensitive to the polarity of their environment.[2] This phenomenon is known as solvatochromism , where the color (absorption and emission wavelength) of the compound changes with solvent polarity.[10][11]

Mechanism of Action: Solvatochromism In non-polar solvents, the molecule exists in a ground state with minimal charge separation. Upon photoexcitation, it moves to an excited state with greater charge separation. In polar solvents, the solvent molecules arrange themselves to stabilize the charge-separated excited state more than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy emission (a bathochromic or red shift). This property is invaluable for developing "turn-on" fluorescent probes or sensors that report on changes in their local microenvironment, such as binding to a protein or inserting into a lipid membrane.[6][12][13]

Caption: Principle of positive solvatochromism for fluorescent probes.

Application in Cellular Imaging: Derivatives of 4-(Dibutylamino)benzaldehyde can be synthesized to create probes that specifically target and report on the properties of cellular compartments. For instance, condensation with an active methylene compound can yield a highly fluorescent molecule. Due to its lipophilicity, such a probe would preferentially partition into non-polar lipid droplets within a cell. Its fluorescence would be bright and blue-shifted in the lipid environment, but quenched or red-shifted in the aqueous cytosol, allowing for high-contrast imaging of these organelles, which are crucial in cancer research.[13][14][15]

Intermediate in Pharmaceutical and Materials Synthesis

The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This makes 4-(Dibutylamino)benzaldehyde a valuable starting material in multi-step syntheses.

-

Drug Development: Related aminobenzaldehydes are used as intermediates in the synthesis of compounds with potential antimicrobial and anticancer properties.[16] For example, thiosemicarbazone derivatives, formed via condensation with the aldehyde, have shown significant biological activity.

-

Materials Science: The compound can be incorporated into polymer backbones or used to create cross-linking agents. In one study, a similar compound, 4-(dimethylamino)benzaldehyde, was investigated as a more biocompatible accelerator in the formulation of poly(methyl methacrylate) (PMMA)-based bone cements for cranioplasty, demonstrating its potential in biomedical device development.[17]

Summary and Future Outlook

4-(Dibutylamino)benzaldehyde is more than a simple chemical intermediate; it is an enabling tool for advanced scientific inquiry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the powerful environmental sensitivity conferred by its electronic structure, provides a robust platform for innovation. For drug development professionals, it offers a scaffold for creating novel therapeutics. For cell biologists and biochemists, it is the key to designing sophisticated fluorescent probes capable of reporting on subtle changes in cellular microenvironments. As research continues to push the boundaries of molecular imaging and targeted therapies, the strategic application of versatile building blocks like 4-(Dibutylamino)benzaldehyde will undoubtedly play a pivotal role in future discoveries.

References

- Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. doi:10.15227/orgsyn.033.0027

-

MDPI. (2024). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605391, 4-(Dibutylamino)benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorescent probes for asymmetric lipid bilayers: synthesis and properties in phosphatidyl choline liposomes and erythrocyte membranes. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Diphenylamino-benzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Characterization and Application of a New Optical Probe for Membrane Lipid Domains. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Analysis of cholesterol trafficking with fluorescent probes. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization. Retrieved from [Link]

-

MDPI. (2021). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Dibutylamino)-benzaldehyd 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Characterization and Application of a New Optical Probe for Membrane Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Solvatochromism - Wikipedia [en.wikipedia.org]

- 12. Fluorescent probes for asymmetric lipid bilayers: synthesis and properties in phosphatidyl choline liposomes and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dibutylamino)benzaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of 4-(dibutylamino)benzaldehyde. This versatile organic compound serves as a crucial intermediate in the synthesis of fluorescent dyes, polymers, and various pharmaceutical and agrochemical agents.[1] This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

4-(Dibutylamino)benzaldehyde is an aromatic aldehyde distinguished by a dibutylamino substituent at the para position of the benzene ring.[1] This electron-donating group significantly influences the reactivity of the aldehyde and the overall electronic properties of the molecule, making it a valuable building block in organic synthesis.[1] Its applications span from the creation of vibrant, long-lasting dyes to its use as a reagent in analytical chemistry and a key component in the development of novel bioactive compounds.[1]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₃NO[1][2] |

| Molecular Weight | 233.35 g/mol [1][2] |

| Appearance | Yellow sticky oil to semi-solid[1] |

| Density | 0.978 g/mL at 25 °C[1] |

| Boiling Point | 198 - 200 °C at 3 mmHg[1] |

| Refractive Index | n20/D 1.587[1] |

| CAS Number | 90134-10-4[1][2] |

Synthesis of 4-(Dibutylamino)benzaldehyde

Two prevalent and effective methods for the synthesis of 4-(dibutylamino)benzaldehyde are the Vilsmeier-Haack reaction and a two-step reductive amination followed by formylation. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.[3]

Reaction Mechanism:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of N,N-dibutylaniline then attacks this reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3]

Figure 1: Vilsmeier-Haack reaction workflow.

Experimental Protocol:

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Add N,N-dibutylaniline (1.0 equivalent) dropwise to the freshly prepared Vilsmeier reagent. An exothermic reaction will occur.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 7.

-

The product will separate as an oily layer. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Reductive Amination followed by Formylation

This two-step approach first involves the synthesis of N,N-dibutylaniline via reductive amination of benzaldehyde with dibutylamine, followed by formylation. Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4]

Reaction Pathway:

Figure 2: Two-step synthesis via reductive amination.

Experimental Protocol:

Safety Precaution: Handle all chemicals with appropriate safety measures in a fume hood.

Step 1: Synthesis of N,N-Dibutylaniline

-

To a solution of benzaldehyde (1.0 equivalent) in methanol, add dibutylamine (1.1 equivalents).

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N,N-dibutylaniline, which can be purified by distillation.

Step 2: Formylation of N,N-Dibutylaniline

The formylation of the synthesized N,N-dibutylaniline can then be carried out using the Vilsmeier-Haack protocol as described in Method 1 .

Characterization of 4-(Dibutylamino)benzaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the two butyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to the aldehyde group |

| ~6.6 | Doublet | 2H | Aromatic protons ortho to the amino group |

| ~3.3 | Triplet | 4H | Methylene protons adjacent to the nitrogen (-N-CH₂ -) |

| ~1.6 | Multiplet | 4H | Methylene protons (-N-CH₂-CH₂ -) |

| ~1.3 | Multiplet | 4H | Methylene protons (-CH₂-CH₂ -CH₃) |

| ~0.9 | Triplet | 6H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (C =O) |

| ~154 | Aromatic carbon attached to the nitrogen |

| ~132 | Aromatic carbons ortho to the aldehyde group |

| ~125 | Aromatic carbon attached to the aldehyde group |

| ~111 | Aromatic carbons ortho to the amino group |

| ~51 | Methylene carbons adjacent to the nitrogen (-N-C H₂-) |

| ~29 | Methylene carbons (-N-CH₂-C H₂-) |

| ~20 | Methylene carbons (-C H₂-CH₃) |

| ~14 | Methyl carbons (-C H₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~2820 and ~2720 | C-H stretching (aldehyde) |

| ~1680-1660 | C=O stretching (aldehyde) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1350-1250 | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-(dibutylamino)benzaldehyde, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 233. The fragmentation pattern would likely involve the loss of alkyl chains from the amino group and the loss of the formyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Mass spectral data for this compound can be found in databases such as mzCloud.[5]

Safety and Handling

4-(Dibutylamino)benzaldehyde is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has detailed the synthesis of 4-(dibutylamino)benzaldehyde via the Vilsmeier-Haack reaction and a two-step reductive amination/formylation approach, providing a rationale for the chosen methodologies. Furthermore, a comprehensive overview of the expected characterization data from NMR, FTIR, and mass spectrometry has been presented to aid in the verification of the synthesized product. Adherence to the described protocols and safety precautions will enable researchers to confidently synthesize and characterize this important chemical intermediate for a wide array of applications in chemical research and development.

References

-

4-(Dibutylamino)benzaldehyde. PubChem. [Link]

-

4-Dibutylamino benzaldehyde. mzCloud. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Reductive Amination. YouTube. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry. [Link]

-

FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. [Link]

-

4-(Diphenylamino)benzaldehyde. SpectraBase. [Link]

-

The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde. ResearchGate. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

physical and chemical properties of 4-(Dibutylamino)benzaldehyde

An In-depth Technical Guide to 4-(Dibutylamino)benzaldehyde for Advanced Research

Authored by a Senior Application Scientist

Abstract

4-(Dibutylamino)benzaldehyde, a prominent member of the dialkylaminobenzaldehyde family, is a versatile aromatic aldehyde that has garnered significant attention across diverse scientific disciplines. Characterized by a benzaldehyde core functionalized with a strongly electron-donating dibutylamino group at the para position, this molecule exhibits a unique combination of reactivity and photophysical properties. Its utility spans from a fundamental building block in organic synthesis to a sophisticated functional component in materials science, analytical chemistry, and biopharmaceutical research. This guide provides an in-depth exploration of its core physicochemical properties, synthesis, reactivity, and key applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Core Physicochemical Properties

The physical and chemical characteristics of 4-(Dibutylamino)benzaldehyde are foundational to its application. The tertiary amine group acts as a powerful electron-donating group (EDG), polarizing the aromatic ring and activating the aldehyde group. This "push-pull" electronic structure is central to its utility in dyes and molecular probes.

Key Property Data

A summary of the essential physicochemical data for 4-(Dibutylamino)benzaldehyde is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 90134-10-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₃NO | [1][2][4] |

| Molecular Weight | 233.35 g/mol | [1][2][3][4] |

| Appearance | Yellow sticky oil to semi-solid | [1][5] |

| Boiling Point | 198-200 °C at 3 mmHg | [1][3][4] |

| Density | 0.978 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.587 | [1][3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |

| Solubility | Soluble in organic solvents like Chloroform and Ethyl Acetate | [1][5][6] |

Spectral Data

Spectral analysis is critical for the identification and characterization of 4-(Dibutylamino)benzaldehyde.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehydic proton, and the aliphatic protons of the butyl groups.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the amino and aldehyde groups), and the aliphatic carbons.

-

FT-IR: The infrared spectrum is distinguished by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1670-1700 cm⁻¹, and C-N stretching vibrations.

-

UV-Vis: The electronic absorption spectrum is characterized by a strong intramolecular charge-transfer (ICT) band, the position of which is highly sensitive to solvent polarity (solvatochromism).

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns useful for structural elucidation.[2][7][8]

Synthesis and Reactivity

Synthetic Pathway: The Vilsmeier-Haack Reaction

A common and efficient method for the formylation of electron-rich aromatic compounds like N,N-dibutylaniline is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acyl halide such as phosphoryl chloride (POCl₃).

Causality of Experimental Choices:

-

Substrate: N,N-dibutylaniline is used as the starting material because the dibutylamino group is a strong activating group, making the para position highly nucleophilic and susceptible to electrophilic aromatic substitution.

-

Reagents: DMF and POCl₃ react to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

-

Mechanism: The electron-rich aromatic ring of N,N-dibutylaniline attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.

Caption: Vilsmeier-Haack synthesis of 4-(Dibutylamino)benzaldehyde.

Chemical Reactivity

The reactivity of 4-(Dibutylamino)benzaldehyde is dominated by its two functional groups:

-

Aldehyde Group: It undergoes typical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions. Its most valuable reactivity lies in condensation reactions with primary amines to form Schiff bases (imines) and with active methylene compounds (e.g., in Knoevenagel condensations) to create extended π-conjugated systems.

-

Dibutylamino Group: This group is a strong electron donor, which dictates the molecule's electronic properties. It enhances the reactivity of the aromatic ring towards electrophiles and is fundamental to the compound's use in fluorescent and solvatochromic dyes.[1][5]

Applications in Research and Development

The unique electronic structure of 4-(Dibutylamino)benzaldehyde makes it a valuable tool and building block in several advanced applications.[9]

Fluorescent Probes and Dyes

The intramolecular charge-transfer (ICT) character of the molecule is key to its use in fluorescence.[9] Upon excitation with light, an electron is promoted from the electron-donating dibutylamino group (the "donor") to the electron-accepting aldehyde group (the "acceptor"). The properties of the resulting fluorescent emission are often highly sensitive to the local environment, such as solvent polarity or viscosity. This makes it a parent structure for creating fluorescent probes that can report on cellular processes or be used in biological imaging.[1][10]

Caption: Workflow for Schiff base synthesis.

Step-by-Step Methodology:

-

Reagents: In a round-bottom flask, combine 4-(Dibutylamino)benzaldehyde (1.0 mmol), aniline (1.0 mmol), and ethanol (10 mL).

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified yellow solid under vacuum. Confirm the structure using melting point, IR (disappearance of C=O, appearance of C=N), and NMR spectroscopy.

Protocol: Demonstration of Solvatochromism

This protocol provides a qualitative method to visualize the solvatochromic properties.

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of 4-(Dibutylamino)benzaldehyde in a relatively nonpolar solvent, such as ethyl acetate.

-

Solvent Series: Prepare a series of vials containing solvents of increasing polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Water).

-

Observation: Add a small, equal amount of the stock solution to each vial and mix.

-

Analysis: Observe the color of the resulting solutions. Record the UV-Vis absorption spectrum for each solution to quantitatively determine the λ_max. Plot λ_max (or wavenumber, 1/λ_max) against a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) scale) to visualize the correlation.

Safety, Handling, and Storage

As a hazardous substance, proper handling of 4-(Dibutylamino)benzaldehyde is crucial. [11]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][3][12]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For solids, a dust mask (e.g., N95) is recommended. [3]* First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [12] * Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention. [12] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature. [1][3][6]

-

References

- 4-(Dibutylamino)benzaldehyde Safety Data Sheet. (n.d.). Szabo-Scandic.

- 4-(Dibutylamino)benzaldehyde. (n.d.). Chem-Impex.

- 4-(Dibutylamino)benzaldehyde. (n.d.). PubChem, National Institutes of Health.

- 4-(Dibutylamino)benzaldehyde 98%. (n.d.). Sigma-Aldrich.

- Safety Data Sheet: 4-(Dibutylamino)benzaldehyde. (2023). Fisher Scientific.

- 4-(DIBUTYLAMINO)BENZALDEHYDE 98 Product Description. (n.d.). ChemicalBook.

- 4-(DIBUTYLAMINO)BENZALDEHYDE 98 | 90134-10-4. (n.d.). ChemicalBook.

- 4-(dibutilamino)benzaldehído. (n.d.). Chem-Impex.

- 4-(Dibutylamino)benzaldehyde 98%. (n.d.). Sigma-Aldrich.

- 4-(Dibutylamino)benzaldehyde 98%. (n.d.). Sigma-Aldrich.

- 4-(Dibutylamino)benzaldehyde | 90134-10-4. (n.d.). J&K Scientific.

- The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. (n.d.). MDPI.

- 4-(DIBUTYLAMINO)BENZALDEHYDE 98(90134-10-4)IR. (n.d.). ChemicalBook.

- 4 Dibutylamino benzaldehyde. (2015). mzCloud.

- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (n.d.). PMC, National Institutes of Health.

- 4-Diphenylamino-benzaldehyde: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI.

- Solvatochromism. (n.d.). Wikipedia.

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Institutes of Health.

- Fluorescent Dyes and Probes. (n.d.). Bio-Techne.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Dibutylamino)benzaldehyde | C15H23NO | CID 605391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Dibutylamino)benzaldehyde 98 90134-10-4 [sigmaaldrich.com]

- 4. 90134-10-4 CAS MSDS (4-(DIBUTYLAMINO)BENZALDEHYDE 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(DIBUTYLAMINO)BENZALDEHYDE 98 | 90134-10-4 [amp.chemicalbook.com]

- 7. 4-(DIBUTYLAMINO)BENZALDEHYDE 98(90134-10-4)IR [m.chemicalbook.com]

- 8. mzCloud – 4 Dibutylamino benzaldehyde [mzcloud.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Fluorescent Dyes | Fluorescent Stains | Bio-Techne [bio-techne.com]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Absorption and Emission Spectra of 4-(Dibutylamino)benzaldehyde

This guide provides a comprehensive technical overview of the photophysical properties of 4-(dibutylamino)benzaldehyde, a versatile organic compound with significant applications in the fields of materials science, analytical chemistry, and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its absorption and emission spectra, the practical methodologies for their characterization, and the mechanistic insights that underpin its utility as a fluorescent probe and molecular rotor.

Introduction: The Molecular Architecture and Photophysical Potential of 4-(Dibutylamino)benzaldehyde

4-(Dibutylamino)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core functionalized with a dibutylamino group at the para position.[1][2] This seemingly simple structure, with the chemical formula C₁₅H₂₃NO and a molecular weight of 233.35 g/mol , belies a rich and complex photophysical behavior.[2][3] The key to its utility lies in the electronic interplay between the electron-donating dibutylamino group and the electron-withdrawing benzaldehyde moiety. This "push-pull" electronic configuration is the foundation for its pronounced solvatochromic and viscosity-sensitive fluorescent properties.

Upon photoexcitation, 4-(dibutylamino)benzaldehyde can undergo an intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient benzaldehyde ring. The efficiency and energetics of this ICT process are highly sensitive to the surrounding environment, particularly the polarity and viscosity of the solvent. This environmental sensitivity manifests as significant shifts in the molecule's absorption and emission spectra, making it a powerful tool for probing molecular environments.

Key Attributes of 4-(Dibutylamino)benzaldehyde:

| Property | Value |

| CAS Number | 90134-10-4[3] |

| Molecular Formula | C₁₅H₂₃NO[3] |

| Molecular Weight | 233.35 g/mol [3] |

| Appearance | Yellow viscous liquid or semi-solid[2] |

| Boiling Point | 198-200 °C at 3 mmHg[3] |

| Density | 0.978 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.587[3] |

The Phenomenon of Solvatochromism: 4-(Dibutylamino)benzaldehyde as a Polarity Sensor

The term solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity.[4] 4-(Dibutylamino)benzaldehyde exhibits positive solvatochromism, meaning its emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.

This phenomenon is a direct consequence of the stabilization of the excited state by polar solvent molecules. In the ground state, 4-(dibutylamino)benzaldehyde has a certain dipole moment. Upon excitation and subsequent intramolecular charge transfer, the excited state possesses a significantly larger dipole moment. In a polar solvent, the solvent molecules will reorient themselves to stabilize this larger dipole moment of the excited state, thereby lowering its energy. This energy reduction in the excited state leads to a smaller energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) light.

The following table provides representative absorption (λ_abs_) and emission (λ_em_) maxima for a structurally similar compound, 4-(dimethylamino)benzaldehyde, in various solvents to illustrate the solvatochromic effect. This data serves as a strong proxy for the expected behavior of 4-(dibutylamino)benzaldehyde.

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 320 | 380 | 5177 |

| Toluene | 2.38 | 328 | 405 | 5943 |

| Tetrahydrofuran (THF) | 7.58 | 335 | 440 | 7203 |

| Acetonitrile | 37.5 | 338 | 470 | 8563 |

| Ethanol | 24.5 | 340 | 485 | 8824 |

| Methanol | 32.7 | 342 | 495 | 9133 |

Note: Data is illustrative and based on the known behavior of similar 4-(dialkylamino)benzaldehyde compounds.

This pronounced solvatochromism makes 4-(dibutylamino)benzaldehyde and its derivatives valuable as fluorescent probes for characterizing the polarity of microenvironments, such as in biological membranes or polymer matrices.[5]

Experimental Protocol for Measuring Absorption and Emission Spectra

To ensure the acquisition of high-quality and reproducible spectral data, a standardized experimental protocol is essential. This protocol is designed as a self-validating system, incorporating steps to minimize experimental artifacts.

Materials and Instrumentation

-

4-(Dibutylamino)benzaldehyde: High purity grade (≥98%).

-

Solvents: Spectroscopic grade solvents with low water content.

-

UV-Vis Spectrophotometer: A dual-beam instrument is recommended for stability.

-

Fluorometer: Equipped with a high-sensitivity detector (e.g., a photomultiplier tube) and correction files for excitation and emission spectra.

-

Quartz Cuvettes: 1 cm path length, clean and free of scratches.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-(dibutylamino)benzaldehyde (e.g., 1 mM) in a non-polar solvent where it is highly soluble, such as cyclohexane or toluene.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions in the various solvents to be tested. The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance maximum below 0.1.

-

Absorption Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).

-

The wavelength of maximum absorbance (λ_abs_) should be identified.

-

-

Emission Measurement:

-

Excite the sample at or near its absorption maximum (λ_abs_).

-

Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 350-650 nm).

-

The wavelength of maximum emission intensity (λ_em_) should be identified.

-

It is crucial to record a blank spectrum of the pure solvent under the same conditions to check for background fluorescence.

-

-

Data Analysis:

Experimental Workflow Diagram

Caption: Workflow for the characterization of solvatochromism.

4-(Dibutylamino)benzaldehyde as a Molecular Rotor: Sensing Viscosity

Beyond its sensitivity to polarity, 4-(dibutylamino)benzaldehyde and related compounds can function as molecular rotors .[9][10][11] This property arises from the ability of the dibutylamino group to rotate relative to the benzaldehyde ring in the excited state.

In low-viscosity solvents, this intramolecular rotation provides a non-radiative decay pathway for the excited state, effectively quenching fluorescence and leading to a low fluorescence quantum yield. As the viscosity of the solvent increases, this intramolecular rotation is hindered. This restriction of the non-radiative decay pathway forces the excited state to relax primarily through radiative decay (fluorescence), resulting in a significant increase in the fluorescence quantum yield and lifetime.

This viscosity-dependent fluorescence makes 4-(dibutylamino)benzaldehyde a valuable tool for probing the microviscosity of its environment, with applications in studying cellular viscosity, protein aggregation, and polymer dynamics.[12][13]

Mechanism of a Molecular Rotor

Caption: Simplified Jablonski diagram illustrating the molecular rotor mechanism.

Synthesis of 4-(Dibutylamino)benzaldehyde

A common and efficient method for the synthesis of 4-(dialkylamino)benzaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-dibutylaniline, using a Vilsmeier reagent prepared from a phosphoryl halide and a formamide. A plausible synthetic protocol is detailed below.

Reaction Scheme

N,N-Dibutylaniline + Vilsmeier Reagent → 4-(Dibutylamino)benzaldehyde

Detailed Protocol

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add N,N-dibutylaniline dropwise at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is basic. The product will often separate as an oil or a precipitate. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(dibutylamino)benzaldehyde can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Conclusion and Future Perspectives

4-(Dibutylamino)benzaldehyde is a prime example of how carefully designed molecular architecture can lead to sophisticated photophysical properties. Its pronounced solvatochromism and viscosity-sensitive fluorescence make it a highly valuable tool for researchers across various scientific disciplines. The principles of intramolecular charge transfer and the molecular rotor effect, which govern its spectral behavior, are fundamental concepts in the design of advanced fluorescent probes.

Future research in this area will likely focus on the development of new derivatives of 4-(dibutylamino)benzaldehyde with enhanced photostability, larger Stokes shifts, and two-photon absorption cross-sections for applications in deep-tissue imaging. Furthermore, the conjugation of this fluorophore to biomolecules will enable the targeted sensing of polarity and viscosity in specific cellular compartments, providing new insights into complex biological processes.

References

-

Sutharsan, J., Lichlyter, D., & Theodorakis, E. A. (2011). Molecular rotors: Synthesis and evaluation as viscosity sensors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5861-5864. [Link]

-

J&K Scientific. (n.d.). 4-(Dibutylamino)benzaldehyde. Retrieved from [Link]

-

Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]

-

Kuimova, M. K., Botchway, S. W., Parker, A. W., Green, M., Haupt, S., Ogilby, P. R., & Phillips, D. (2009). Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. Chemical Science, 1(1), 100-107. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Lippert-Mataga plot for 4. Retrieved from [Link]

-

Levitt, J. A., Kuimova, M. K., Yahioglu, G., Chung, P. H., Suhling, K., & Phillips, D. (2011). Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Physical Chemistry Chemical Physics, 13(6), 2378-2386. [Link]

-

MDPI. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Chemosensors, 11(3), 160. [Link]

-

ResearchGate. (n.d.). Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 8(46), 26033-26041. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation. Beilstein Journal of Organic Chemistry. [Link]

-

Public Library of Science. (2014). Photophysical properties of 8–10 in various solvents with decreasing polarity from aqueous (HEPES buffer) to toluene. PLOS ONE. [Link]

-

ResearchGate. (n.d.). Emission maxima νem for compounds 1–3 b and 4 (diphenylamino series) as a function of the ET(30) Dimroth–Reichardt polarity parameters. Retrieved from [Link]

-

ResearchGate. (2019). Fluorescent Molecular Rotors for Viscosity Sensors. [Link]

-

ISS. (n.d.). References. Retrieved from [Link]

-

ResearchGate. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

ResearchGate. (2015). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. [Link]

-

mzCloud. (2015). 4 Dibutylamino benzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Dibutylamino)benzaldehyde 98 90134-10-4 [sigmaaldrich.com]

- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solvatochromic Behavior of 4-(Dibutylamino)benzaldehyde

This guide provides a comprehensive technical overview of the solvatochromic properties of 4-(Dibutylamino)benzaldehyde, a molecule of significant interest in the fields of chemical sensing, molecular probes, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how solvent environments influence the photophysical characteristics of this archetypal push-pull chromophore.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism is the observable change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the electronic ground and excited states of the solute molecule by the surrounding solvent molecules. The extent of this spectral shift is a sensitive indicator of the solvent's polarity and its specific interactions with the solute.

4-(Dibutylamino)benzaldehyde serves as an excellent model for studying solvatochromism. Its molecular structure features a potent electron-donating dibutylamino group (-N(Bu)₂) conjugated to an electron-withdrawing benzaldehyde group (-CHO) through a phenyl ring. This "push-pull" electronic configuration leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, making its absorption and emission spectra highly sensitive to the polarity of its environment. Understanding and quantifying this behavior is crucial for the rational design of solvent-sensitive fluorescent probes and materials.

The Photophysical Basis of Solvatochromism in 4-(Dibutylamino)benzaldehyde

The solvatochromic behavior of 4-(Dibutylamino)benzaldehyde is rooted in the change in its dipole moment upon excitation from the ground state (S₀) to the first excited state (S₁). In the ground state, the molecule possesses a significant dipole moment due to the inherent charge separation between the donor and acceptor groups. Upon absorption of a photon, an electron is promoted to a higher energy orbital, leading to a more pronounced charge separation and a substantially larger dipole moment in the excited state.

Polar solvents will preferentially stabilize the more polar excited state over the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the emission spectrum as the energy gap between the S₁ and S₀ states decreases. Conversely, in nonpolar solvents, the stabilization of the excited state is less pronounced, leading to a blue-shift (hypsochromic shift) in the emission spectrum compared to that in polar solvents. This positive solvatochromism, where the emission red-shifts with increasing solvent polarity, is characteristic of molecules where the excited state is more polar than the ground state.

The energy of the absorbed and emitted light is directly related to the energy difference between the electronic states. Therefore, by measuring the absorption and emission spectra in a range of solvents, we can probe the energetics of solute-solvent interactions.

Experimental Investigation of Solvatochromism

A systematic study of the solvatochromic behavior of 4-(Dibutylamino)benzaldehyde involves the measurement of its absorption and fluorescence spectra in a series of solvents with varying polarities.

Experimental Protocol

Objective: To determine the absorption and emission maxima of 4-(Dibutylamino)benzaldehyde in a range of solvents to quantify its solvatochromic behavior.

Materials:

-

4-(Dibutylamino)benzaldehyde (high purity)

-

Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Dimethyl Sulfoxide, Ethanol, Methanol)

-

Volumetric flasks (10 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Equipment:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-(Dibutylamino)benzaldehyde in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (typically in the micromolar range) by adding a small aliquot of the stock solution to a 10 mL volumetric flask and diluting to the mark with the respective solvent. The final concentration should be adjusted to have an absorbance maximum below 0.1 to avoid inner filter effects in fluorescence measurements.

-

Absorption Spectroscopy:

-

Record the absorption spectrum of each working solution using the corresponding pure solvent as a blank.

-

Identify and record the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Excite each working solution at its absorption maximum (λabs).

-

Record the emission spectrum.

-

Identify and record the wavelength of maximum emission (λem).

-

Data Presentation

Table 1: Photophysical Data for 4-(Dimethylamino)benzaldehyde in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 330 | 390 | 4883 |

| Toluene | 2.38 | 1.497 | 342 | 415 | 5334 |

| Dichloromethane | 8.93 | 1.424 | 350 | 445 | 6338 |

| Acetone | 20.7 | 1.359 | 355 | 470 | 7278 |

| Acetonitrile | 37.5 | 1.344 | 353 | 475 | 7600 |

| DMSO | 46.7 | 1.479 | 365 | 490 | 7432 |

| Ethanol | 24.6 | 1.361 | 350 | 480 | 7940 |

| Methanol | 32.7 | 1.329 | 348 | 485 | 8235 |

Quantitative Analysis of Solvatochromic Shifts

To gain deeper insights into the solute-solvent interactions, the experimental data can be analyzed using theoretical models that correlate the spectral shifts with solvent properties. The two most common models are the Lippert-Mataga and Kamlet-Taft equations.

The Lippert-Mataga Model

The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[2] This model allows for the estimation of the change in dipole moment upon excitation (Δµ = µₑ - µ₉).

The Lippert-Mataga equation is given by:

ν̃ₐ - ν̃ₑ = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (µₑ - µ₉)² / a³ ) + constant

where:

-

ν̃ₐ and ν̃ₑ are the wavenumbers of absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

µₑ and µ₉ are the dipole moments in the excited and ground states, respectively.

A plot of the Stokes shift (ν̃ₐ - ν̃ₑ) versus the solvent polarity function, f(ε, n) = ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ), should yield a straight line. From the slope of this line, the change in dipole moment (Δµ) can be calculated if the Onsager cavity radius is known.

Caption: Workflow for Lippert-Mataga analysis.

The Kamlet-Taft Model

The Kamlet-Taft approach is a linear solvation energy relationship that dissects the overall solvent effect into three independent contributions:

-

π *: A measure of the solvent's dipolarity/polarizability.

-

α : The solvent's hydrogen-bond donor (HBD) acidity.

-

β : The solvent's hydrogen-bond acceptor (HBA) basicity.

The Kamlet-Taft equation is expressed as:

ν = ν₀ + sπ* + aα + bβ

where:

-

ν is the wavenumber of the absorption or emission maximum.

-

ν₀ is the wavenumber in a reference solvent (cyclohexane).

-

s, a, and b are coefficients that describe the sensitivity of the spectral property to each solvent parameter.

By performing a multiple linear regression of the spectral data against the known Kamlet-Taft parameters for a wide range of solvents, the coefficients s, a, and b can be determined. These coefficients provide a quantitative measure of the relative importance of dipolarity/polarizability, hydrogen-bond donation, and hydrogen-bond acceptance in the solvation of the ground and excited states of 4-(Dibutylamino)benzaldehyde.

Caption: Conceptual diagram of Kamlet-Taft analysis.

Causality and Self-Validation in Experimental Design

The robustness of a solvatochromic study relies on a well-designed experimental protocol that is inherently self-validating.

-

Choice of Solvents: The selection of solvents is critical. A broad range of solvents covering a wide spectrum of polarities, hydrogen bonding capabilities, and refractive indices should be chosen. This diversity ensures that the contributions of different solvent properties can be effectively deconvoluted in the Lippert-Mataga and Kamlet-Taft analyses. The inclusion of both protic and aprotic solvents is essential to distinguish between general polarity effects and specific hydrogen-bonding interactions.

-

Purity of Materials: The use of high-purity 4-(Dibutylamino)benzaldehyde and spectroscopic grade solvents is paramount. Impurities can introduce extraneous absorption or emission signals, leading to erroneous determination of λmax and compromising the integrity of the subsequent analysis.

-

Concentration Control: Maintaining a low concentration of the chromophore is crucial to prevent aggregation, which can significantly alter the photophysical properties and introduce artifacts into the data. The linearity of absorbance with concentration (adherence to the Beer-Lambert law) should be confirmed in a representative solvent.

-

Consistency of Measurements: All spectroscopic measurements should be performed under identical conditions (e.g., temperature, instrument parameters) to ensure comparability of the data across different solvents.

By adhering to these principles, the resulting dataset will be of high quality, and the correlations derived from the Lippert-Mataga and Kamlet-Taft analyses will be statistically significant and chemically meaningful. The consistency of the data across different models serves as a form of self-validation.

Conclusion

The solvatochromic behavior of 4-(Dibutylamino)benzaldehyde provides a powerful tool for probing solute-solvent interactions at the molecular level. By systematically measuring and analyzing its absorption and emission spectra in a variety of solvents, researchers can gain quantitative insights into the influence of solvent polarity, hydrogen bonding, and polarizability on the electronic structure of this important chromophore. The methodologies and analytical frameworks presented in this guide offer a robust approach for characterizing the solvatochromic properties of 4-(Dibutylamino)benzaldehyde and other push-pull systems, thereby facilitating their application in the development of advanced chemical sensors, fluorescent probes, and responsive materials.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Solvatochromism. Retrieved from [Link]

Sources

Unveiling the Solvent-Dependent Color Palette of Aminobenzaldehydes: A Technical Guide to Solvatochromism

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the solvatochromism of aminobenzaldehydes. This comprehensive whitepaper delves into the molecular mechanisms, experimental methodologies, and practical applications of this fascinating phenomenon, where the color of a substance changes with the solvent it is dissolved in.[1]

The guide provides a detailed exploration of the intramolecular charge transfer (ICT) processes that underpin the solvatochromic behavior of aminobenzaldehydes.[2] It further explains how factors like solvent polarity, hydrogen bonding, and molecular structure influence these electronic transitions, leading to observable shifts in the absorption and emission spectra.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a solution as the solvent is varied.[1] This effect arises from the differential solvation of the ground and excited electronic states of a solute molecule.[1][3] The polarity and hydrogen bonding capabilities of the solvent are key factors that influence the energy gap between these states, resulting in shifts in the substance's absorption or emission spectra.[1]

Aminobenzaldehydes, a class of organic compounds featuring both an electron-donating amino group and an electron-withdrawing aldehyde group, are excellent candidates for studying solvatochromism due to their propensity for intramolecular charge transfer (ICT) upon excitation.[2][4] Understanding their solvatochromic behavior is crucial for applications in designing molecular sensors, probes, and nonlinear optical materials.[3][4]

The Heart of the Matter: Intramolecular Charge Transfer (ICT) in Aminobenzaldehydes

The solvatochromism of aminobenzaldehydes is primarily driven by an intramolecular charge transfer (ICT) process. Upon absorption of light, an electron is promoted from a higher occupied molecular orbital (HOMO), predominantly localized on the electron-donating amino group, to a lower unoccupied molecular orbital (LUMO), which is mainly centered on the electron-withdrawing aldehyde group.[2]

This charge redistribution leads to an excited state with a significantly larger dipole moment than the ground state. The extent of this charge transfer and the resulting change in dipole moment are highly sensitive to the surrounding solvent environment.

The Role of Solvent Polarity

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the absorption and emission spectra as solvent polarity increases.[1][5] Conversely, in nonpolar solvents, the energy gap between the ground and excited states is larger, leading to absorption and emission at shorter wavelengths (blue-shift or hypsochromic shift).[1]

A key model used to quantify this relationship is the Lippert-Mataga equation , which correlates the Stokes shift (the difference in energy between the absorption and emission maxima) with the orientation polarizability of the solvent, a function of its dielectric constant and refractive index.[6][7][8][9][10] A linear Lippert-Mataga plot suggests that the observed solvatochromism is primarily due to general solvent effects.[6]

The Influence of Hydrogen Bonding

Specific solute-solvent interactions, particularly hydrogen bonding, can also play a significant role in the solvatochromism of aminobenzaldehydes.[11] Protic solvents, which can act as hydrogen bond donors, can interact with the carbonyl oxygen of the aldehyde group.[12] This interaction can further stabilize the excited state, leading to additional red shifts in the spectra.[13] The ability of a solvent to donate or accept hydrogen bonds is often described by the Kamlet-Taft parameters, α (hydrogen bond acidity) and β (hydrogen bond basicity).[14][15]

Visualizing the Mechanism

The following diagram illustrates the intramolecular charge transfer process in a representative aminobenzaldehyde, 4-(dimethylamino)benzaldehyde, upon photoexcitation.

Caption: Intramolecular Charge Transfer in Aminobenzaldehydes.

Experimental Investigation of Solvatochromism

A systematic study of the solvatochromism of aminobenzaldehydes involves spectroscopic measurements in a range of solvents with varying polarities and hydrogen bonding capabilities.

Experimental Workflow

The following diagram outlines the typical workflow for an experimental investigation of solvatochromism.

Caption: Experimental Workflow for Studying Solvatochromism.

Detailed Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of an aminobenzaldehyde in a series of solvents to characterize its solvatochromic behavior.

Materials:

-

Aminobenzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde)[16][17]

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, water)[16]

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the aminobenzaldehyde derivative in a volatile solvent like chloroform or acetone.[4]

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) by transferring a small aliquot of the stock solution to a volumetric flask and diluting to the mark with the desired solvent. Ensure the final concentration is low enough to be within the linear range of the spectrophotometer and to avoid aggregation effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 250-600 nm).

-

Use the pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λmax,abs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each solution at its absorption maximum (λmax,abs).

-

Record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λmax,em) for each solvent.

-

-

Data Analysis:

-

Tabulate the λmax,abs and λmax,em values for each solvent.

-

Calculate the Stokes shift (in cm⁻¹) for each solvent using the formula: Δν = (1/λmax,abs) - (1/λmax,em).

-

Plot the Stokes shift against a solvent polarity function (e.g., the Lippert-Mataga function) to analyze the nature of the solvatochromism.

-

Interpreting the Data: A Quantitative Approach

The collected spectroscopic data can be used to gain quantitative insights into the photophysical properties of the aminobenzaldehyde.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 1.375 | Data | Data | Data |

| Toluene | 2.38 | 1.497 | Data | Data | Data |

| Chloroform | 4.81 | 1.446 | Data | Data | Data |

| Acetone | 20.7 | 1.359 | Data | Data | Data |

| Ethanol | 24.5 | 1.361 | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |

| Water | 80.1 | 1.333 | Data | Data | Data |

Note: The "Data" fields in the table above would be populated with experimental results.

The relationship between the Stokes shift and solvent polarity can be visualized in the following logical diagram.

Caption: Relationship between Solvent Polarity and Spectral Shifts.

Applications in Research and Drug Development

The sensitivity of aminobenzaldehydes' fluorescence to their local environment makes them valuable tools in various scientific disciplines.[18]

-

Probing Protein Environments: By incorporating aminobenzaldehyde derivatives into proteins, researchers can monitor changes in the local polarity and hydrogen-bonding environment of active sites or binding pockets.[3]

-

Sensing and Imaging: These compounds can be used to develop fluorescent sensors for detecting specific analytes or for cellular imaging, where changes in the cellular environment can be visualized through shifts in fluorescence.[4][19]

-

Materials Science: The large change in dipole moment upon excitation makes aminobenzaldehydes promising candidates for the development of nonlinear optical materials.[3]

Conclusion

The solvatochromism of aminobenzaldehydes is a powerful illustration of how the interplay between molecular structure and solvent environment can dictate photophysical properties. A thorough understanding of the underlying principles of intramolecular charge transfer and the influence of solvent polarity and hydrogen bonding is essential for harnessing these molecules in a wide range of applications, from fundamental chemical research to the development of advanced materials and biomedical tools. The experimental and analytical frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the rich solvatochromic behavior of this important class of compounds.

References

- Vertex AI Search. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

- NRC Publications Archive. (2009). Intramolecular charge transfer in the excited state of 4-dimethylaminobenzaldehyde and 4-dimethylaminoacetophenone.

- PMC. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds.

- MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.

- NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.

- SciSpace. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.

- ResearchGate. (n.d.). Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde:: A solvent dependent competition of TICT and intermolecular hydrogen bonding.

- Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde.

- Journal of the Chemical Society, Faraday Transactions. (1992). Hydrogen bonding and dielectric effects in solvatochromic shifts.

- Wikipedia. (n.d.). 2-Aminobenzaldehyde.

- AMiner. (n.d.). Exploring Solvatochromism: A Comprehensive Analysis of Research Data.

- OUCI. (n.d.). A detailed theoretical investigation on intramolecular charge transfer mechanism of primary, secondary, and tertiary p-amino substituted benzaldehyde.

- ResearchGate. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes.

- Wikipedia. (n.d.). Solvatochromism.

- ResearchGate. (n.d.). P-Aminobenzaldehyde.

- ResearchGate. (n.d.). Lippert-Mataga correlation between Stokes shift and orientation...

- (n.d.). 4-(Dimethylamino)cinnamaldehyde chromogenic reagent for indoles and flavanols.

- Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.

- NIST WebBook. (n.d.). Benzaldehyde, 4-(dimethylamino)-.

- PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines.

- (2003). Elimination of the Hydrogen Bonding Effect on the Solvatochromism of 3-Hydroxyflavones.

- PMC. (n.d.). 4-(Dimethylamino)benzaldehyde.

- ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent...

- RSC Publishing. (2019). An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells.

- Ossila. (n.d.). What is Intramolecular Charge Transfer (ICT)?

- ChemSynthesis. (n.d.). 4-aminobenzaldehyde.